7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid
Overview
Description
7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid is a chemical compound with the molecular weight of 177.16 . It is a powder at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C8H7N3O2/c1-11-3-2-5-6(8(12)13)9-4-10-7(5)11/h2-4H,1H3,(H,12,13) .Physical and Chemical Properties Analysis
This compound is a powder at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
- Fungicidal Properties : 7-Methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid derivatives have been found to possess fungicidal properties. This was observed in the synthesis of methyl esters of N-[(4-substituted amino)-5-cyano-2-methylthiopyrimidin-6-yl]amino acids, which are starting materials for preparing these derivatives (Tumkevicius, Urbonas, & Vainilavicius, 2013).
- Synthesis of Derivatives : The synthesis of ethyl N-alkyl-N-(6-amino-5-formylpyrimidin-4-yl)-glycinate derivatives is another important application. These derivatives, upon intramolecular cyclization, yield methyl 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, which are useful for further chemical manipulations (Verves et al., 2013).
Biological Applications
- Antibacterial Activity : Some synthesized pyrrolo[2,3-d]pyrimidines (7-deazapurines) have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. This includes effectiveness against Staphylococcus aureus, Micrococcus luteus, and Escherichia coli (Vazirimehr et al., 2017).
- Synthesis of Novel Heterocyclic Systems : Pyrrolo[2,3-d]pyrimidine derivatives have been used in the synthesis of novel heterocyclic systems, such as 2a,5a,7-triazaacenaphthylene, which have potential applications in various biological processes (Muzychka et al., 2019).
Pharmaceutical Applications
- Dual Inhibitor of Thymidylate Synthase and Dihydrofolate Reductase : A specific derivative, N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid, has been designed and synthesized as a potent dual inhibitor of thymidylate synthase and dihydrofolate reductase, showing promise as an antitumor agent (Gangjee et al., 2000).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been reported to inhibit p21-activated kinase 4 (pak4) .
Mode of Action
It can be inferred from related studies that pyrrolo[2,3-d]pyrimidine derivatives interact with their targets through strong interactions with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent .
Biochemical Pathways
Related compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been associated with the inhibition of pak4, a kinase involved in various signaling pathways related to cell growth, apoptosis prevention, cell proliferation, and senescence regulation .
Result of Action
Related compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have shown significant antiproliferative effects on various cancer cell lines .
Properties
IUPAC Name |
7-methylpyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-3-2-5-6(8(12)13)9-4-10-7(5)11/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSHWIOCNLBMHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(N=CN=C21)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1095822-19-7 | |
Record name | 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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